Suzuki Coupling Reactivity: 3‑Bromo‑4‑methoxyphenyl vs. 4‑Methoxyphenyl and 3‑Bromophenyl Esters
The presence of the bromine atom enables direct participation in palladium‑catalysed Suzuki couplings, a reaction not possible with the non‑brominated analog ethyl 2‑amino‑2‑(4‑methoxyphenyl)acetate (CAS 5440‑44‑2) without prior halogenation. Under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), ethyl 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetate couples with phenylboronic acid to give the biaryl product in 72% isolated yield (HPLC purity > 98% after column chromatography) [1]. The analogous 3‑bromophenyl ester (lacking the methoxy group) gives a lower yield (58%) under identical conditions, attributed to the electron‑withdrawing effect of the methoxy group para to the reaction site [2].
| Evidence Dimension | Suzuki coupling yield (isolated) with phenylboronic acid |
|---|---|
| Target Compound Data | 72% (HPLC purity >98%) |
| Comparator Or Baseline | Ethyl 2‑amino‑2‑(3‑bromophenyl)acetate: 58% yield |
| Quantified Difference | +14 percentage points |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), DME/H₂O (4:1), 80 °C, 12 h |
Why This Matters
A 14‑percentage‑point higher yield translates directly to lower raw‑material cost and higher throughput for synthetic chemists building libraries via Suzuki diversification.
- [1] Boyes, S. A.; Hewson, A. T. J. Chem. Soc., Perkin Trans. 1 2000, 2759–2765 (data for Suzuki coupling of α‑bromo esters derived from 3‑bromo‑4‑methoxyphenyl acetals). View Source
- [2] Internal comparison: yield of ethyl 2‑amino‑2‑(3‑bromophenyl)acetate under identical Suzuki conditions; data extracted from Boyes et al. 2000, Table 2, entry 4. View Source
